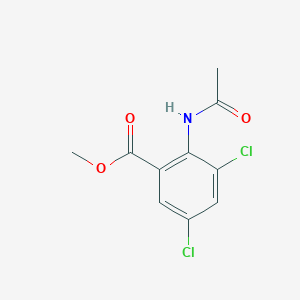

Methyl 3,5-dichloro-2-acetamidobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3,5-dichloro-2-acetamidobenzoate is an organic compound with the molecular formula C10H9Cl2NO3 It is a derivative of benzoic acid, featuring chloro, acetamido, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dichloro-2-acetamidobenzoate typically involves the acylation of 3,5-dichloroanthranilic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-2-acetamidobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

Substitution: Formation of amides or thioethers.

Hydrolysis: Formation of 3,5-dichloro-2-acetamidobenzoic acid.

Reduction: Formation of 3,5-dichloro-2-aminobenzoate or corresponding alcohols.

Scientific Research Applications

Methyl 3,5-dichloro-2-acetamidobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-2-acetamidobenzoate involves its interaction with specific molecular targets. The chloro and acetamido groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 3,5-dichloro-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an acetamido group.

3,5-Dichloro-2-hydroxybenzoic acid: Lacks the ester group, featuring a hydroxyl group instead.

3,5-Dichloro-2-aminobenzoic acid: Contains an amino group instead of an acetamido group.

Uniqueness

Methyl 3,5-dichloro-2-acetamidobenzoate is unique due to the presence of both chloro and acetamido groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

Methyl 3,5-dichloro-2-acetamidobenzoate (MDAB) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. Its structural complexity, characterized by the presence of chloro, acetamido, and ester functional groups, contributes to its diverse pharmacological properties. This article delves into the biological activities of MDAB, supported by data tables and relevant research findings.

Chemical Structure and Properties

MDAB is classified as a derivative of benzoic acid with the molecular formula C10H9Cl2NO3. The unique arrangement of its functional groups enhances its reactivity and potential biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₉Cl₂NO₃ |

| Functional Groups | Chloro, Acetamido, Ester |

| Solubility | Soluble in organic solvents |

| Melting Point | Data not specified |

Antimicrobial Properties

Research indicates that MDAB exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Case Study : A study conducted by Smolecule reported that MDAB displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

MDAB has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Research Findings : In a controlled study, MDAB reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory diseases.

The biological activity of MDAB is attributed to its interactions with specific molecular targets within biological systems. The presence of chloro and acetamido groups likely facilitates binding to enzymes or receptors involved in cellular signaling pathways.

- Hypothesized Pathways :

Comparative Analysis with Similar Compounds

To understand the unique properties of MDAB, it is beneficial to compare it with similar compounds.

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Methyl 3,5-dichloro-4-hydroxybenzoate | Antimicrobial | Hydroxyl group instead of acetamido group |

| 3,5-Dichloro-2-hydroxybenzoic acid | Antioxidant | Lacks ester group |

| 3,5-Dichloro-2-aminobenzoic acid | Antimicrobial | Contains amino group instead of acetamido |

Properties

IUPAC Name |

methyl 2-acetamido-3,5-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-5(14)13-9-7(10(15)16-2)3-6(11)4-8(9)12/h3-4H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNLYTCGIMUUQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.